Superior FFA3 Selectivity Over FFA2: A Defining Functional Distinction
AR420626 demonstrates high functional selectivity for the FFA3 (GPR41) receptor. In direct head-to-head assays, AR420626 activates FFA3 with an IC50 of 117 nM in a cAMP content assay, while exhibiting no detectable activation of the closely related FFA2 (GPR43) receptor at concentrations up to 100 μM . This stark contrast is critical; a study comparing AR420626 to the selective FFA2 agonist 4-CMTB in breast cancer models showed that AR420626 failed to replicate the actions of short-chain fatty acids (SCFAs) beyond modest inhibitory effects, confirming its activity is specifically mediated by FFA3 and not FFA2 [1].
| Evidence Dimension | Receptor Activation (Potency and Selectivity) |
|---|---|
| Target Compound Data | IC50 = 117 nM (FFA3); No activation of FFA2 up to 100 µM |
| Comparator Or Baseline | FFA2 receptor (GPR43) activity, compared to selective FFA2 agonist 4-CMTB |
| Quantified Difference | >850-fold selectivity for FFA3 over FFA2 at 100 µM threshold; distinct functional effects in cellular assays |
| Conditions | cAMP content assay for FFA3 activity; breast cancer cell viability assays (MDA-MB-231, 4T1) for functional comparison vs. 4-CMTB |
Why This Matters
This unparalleled selectivity ensures that experimental outcomes in FFA3-mediated pathways are not confounded by off-target activation of the highly homologous FFA2 receptor, which is crucial for interpreting data in immunology and cancer research.
- [1] Thirunavukkarasan, M., et al. (2019). Potential antitumor effects of short-chain fatty acids in breast cancer models. (Referenced in QxMD read.qxmd.com). View Source
